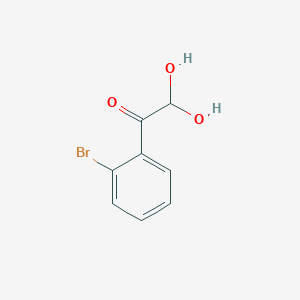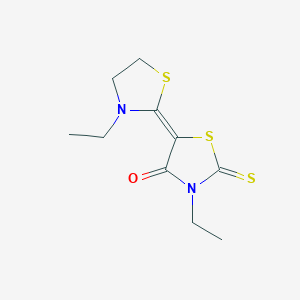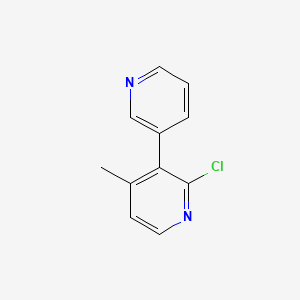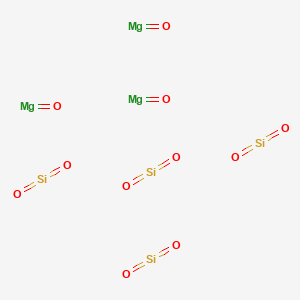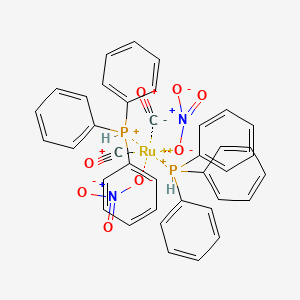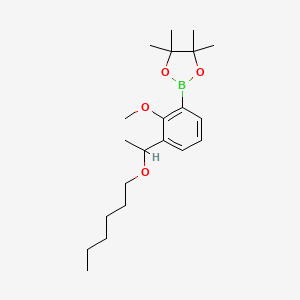
1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone is a complex organic compound known for its unique structure and properties. This compound features a central anthraquinone core substituted with phenylthio and tert-butylphenylthio groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of phenylthio and tert-butylphenylthio groups through substitution reactions. Common reagents used in these steps include thiophenol derivatives and tert-butylphenylthiol, often under conditions involving catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
化学反応の分析
Types of Reactions
1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The phenylthio and tert-butylphenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
作用機序
The mechanism of action of 1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific targets involved.
類似化合物との比較
Similar Compounds
Similar compounds include other anthraquinone derivatives with different substituents, such as:
- 1,4-Bis(phenylthio)anthraquinone
- 1,4-Bis((4-methylphenyl)thio)anthraquinone
- 1,4-Bis((4-chlorophenyl)thio)anthraquinone
Uniqueness
The uniqueness of 1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone lies in its specific substituents, which confer distinct chemical and biological properties. The presence of tert-butyl groups can enhance the compound’s stability and lipophilicity, potentially improving its performance in various applications compared to other anthraquinone derivatives.
特性
CAS番号 |
83929-64-0 |
|---|---|
分子式 |
C46H40O2S4 |
分子量 |
753.1 g/mol |
IUPAC名 |
1,4-bis[(4-tert-butylphenyl)sulfanyl]-5,8-bis(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C46H40O2S4/c1-45(2,3)29-17-21-33(22-18-29)51-37-27-28-38(52-34-23-19-30(20-24-34)46(4,5)6)42-41(37)43(47)39-35(49-31-13-9-7-10-14-31)25-26-36(40(39)44(42)48)50-32-15-11-8-12-16-32/h7-28H,1-6H3 |
InChIキー |
GCKDMLWYMGYLTQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=C(C=C4)C(C)(C)C)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=CC=C6)SC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



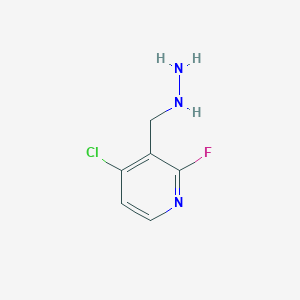
![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
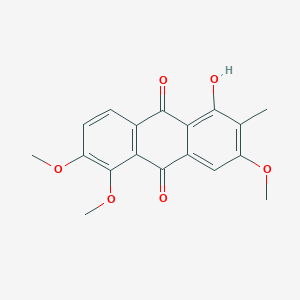
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
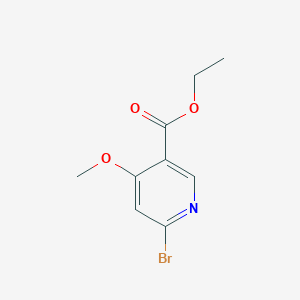
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)

